![molecular formula C15H10F4O2 B1471299 (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone CAS No. 113674-87-6](/img/structure/B1471299.png)
(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone
Vue d'ensemble
Description
(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone, also known as 4-F-TFPM, is a synthetic compound that has been used in a variety of scientific research applications. This compound has been used to study the biochemical and physiological effects of certain drugs, as well as to explore the mechanism of action of these drugs.
Applications De Recherche Scientifique
Analytical Techniques
The compound has been studied in the context of analytical chemistry, particularly for the separation and analysis of its degradation products. For example, El-Sherbiny et al. (2005) developed methods using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) to separate flunarizine hydrochloride and its degradation products, including compounds structurally related to (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone. These techniques are significant for the quality control of pharmaceuticals, ensuring the purity and efficacy of medications El-Sherbiny et al., 2005.
Radiotracer Development
The compound and its derivatives have been explored for their potential in radiotracer development, particularly for imaging serotonin 5-HT2A receptors using SPECT. Blanckaert et al. (2007) synthesized and evaluated a derivative, [123I]-(4-fluorophenyl)[1-(3-iodophenethyl)piperidin-4-yl]methanone, in mice, showing its potential for brain imaging. This research contributes to the development of diagnostic tools for neurological disorders Blanckaert et al., 2007.
Material Science
In the field of material science, derivatives of this compound have been used to enhance the properties of polymers. Kim et al. (2008) synthesized sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone for the development of proton exchange membranes with high proton conductivity, which are critical components of fuel cells Kim et al., 2008.
Organic Synthesis and Photophysics
Woydziak et al. (2012) reported on the synthesis of fluorinated benzophenones, including structures related to this compound, to enhance the photostability and spectroscopic properties of fluorophores. This research has implications for the development of fluorescent probes and materials with improved optical properties Woydziak et al., 2012.
Antitubercular Compound Synthesis
Bisht et al. (2010) explored derivatives of this compound for their antitubercular activities, contributing to the search for new treatments against tuberculosis. This research demonstrates the potential pharmaceutical applications of compounds related to this compound Bisht et al., 2010.
Propriétés
IUPAC Name |
(4-fluorophenyl)-[4-(2,2,2-trifluoroethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-12-5-1-10(2-6-12)14(20)11-3-7-13(8-4-11)21-9-15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCDDCDSHSWYIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
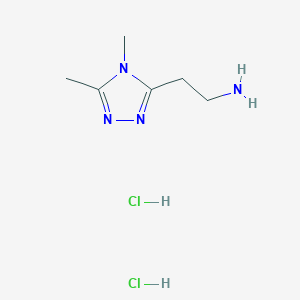
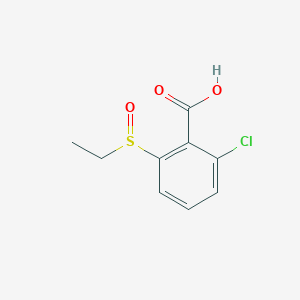
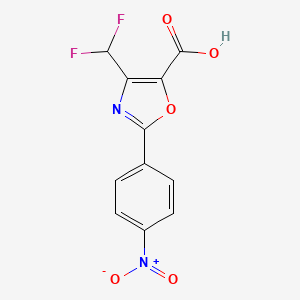
![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)
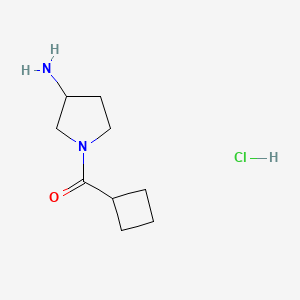
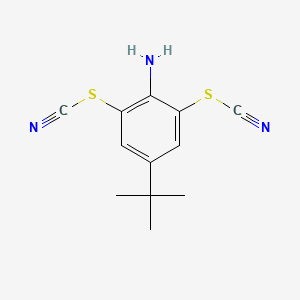

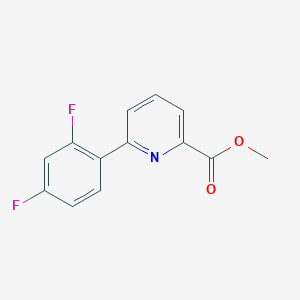
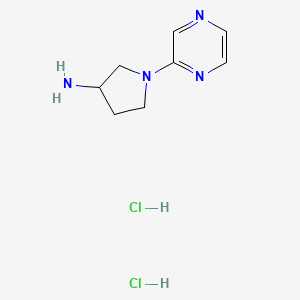
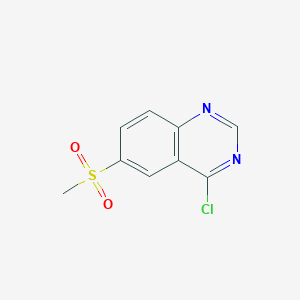
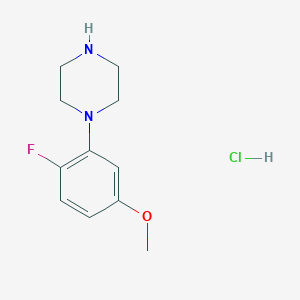
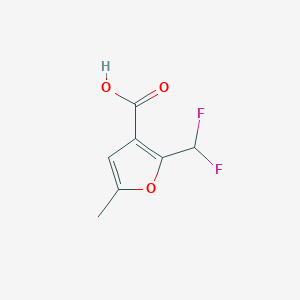
![(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide](/img/no-structure.png)